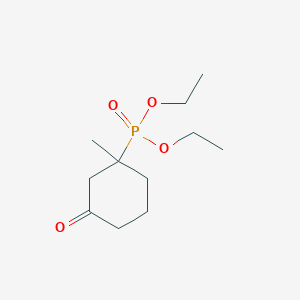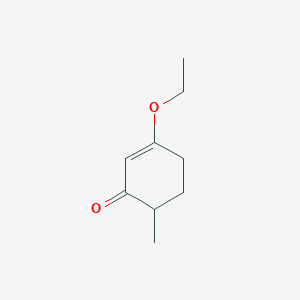![molecular formula C11H12N2O3S B8613893 [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol](/img/structure/B8613893.png)
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxymethyl group and a p-tolylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol typically involves the reaction of imidazole with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The p-tolylsulfonyl group can be reduced to a p-tolyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-(p-tolylsulfonyl)imidazole.
Reduction: Formation of 2-(Hydroxymethyl)-1-(p-tolyl)imidazole.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
科学研究应用
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the p-tolylsulfonyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1-(p-Tolylsulfonyl)imidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)imidazole: Lacks the p-tolylsulfonyl group, which may reduce its potential interactions with hydrophobic regions.
1-(p-Tolylsulfonyl)-2-methylimidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
Uniqueness
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is unique due to the presence of both the hydroxymethyl and p-tolylsulfonyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H12N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(13)8-14/h2-7,14H,8H2,1H3 |
InChI 键 |
DPOQOOQTYRAKHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
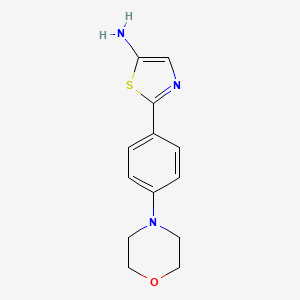
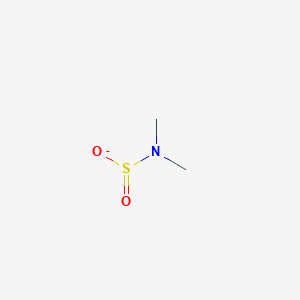
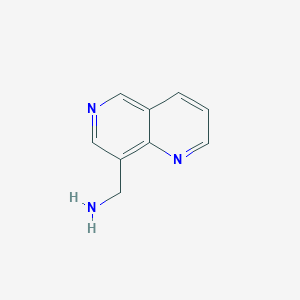
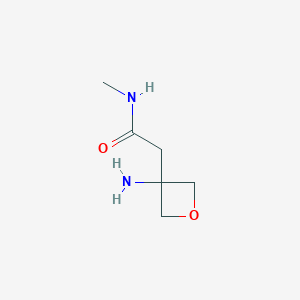
![Propanenitrile, 3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B8613837.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8613844.png)
![N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8613845.png)
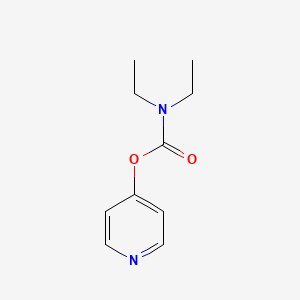
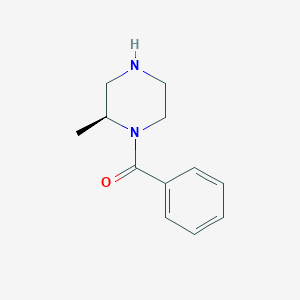
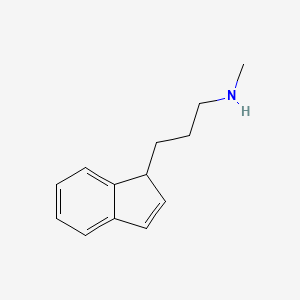
![4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butylamine](/img/structure/B8613882.png)
